![molecular formula C12H8ClNO5 B2971207 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid CAS No. 890642-11-2](/img/structure/B2971207.png)
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group, a methyl group, and a 2-chloro-4-nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with a suitable furan derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s unique structure allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit methionine aminopeptidase, affecting protein synthesis in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar nitro and chloro substituents but lacking the furan ring.
2-Chloro-5-nitrophenol: Another similar compound with the nitro group in a different position.
4-Chloro-2-nitrophenol: Similar structure but with the chloro and nitro groups swapped.
Uniqueness
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of the furan ring and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings and case studies.
- Molecular Formula : C11H8ClN O5
- Molecular Weight : 267.62 g/mol
- CAS Number : 207399-26-6
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer research. Its structure, featuring a furan ring and nitrophenyl substitutions, is believed to contribute to its bioactivity.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study evaluating the compound's efficacy against S. aureus, it was found to have a Minimum Inhibitory Concentration (MIC) of 3.90 μg/mL against the standard strain ATCC 25923. The activity was even more pronounced against MRSA strains, with MIC values dropping below 1 μg/mL, highlighting its potential as an effective antimicrobial agent in treating resistant infections .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus ATCC 25923 | 3.90 |
Staphylococcus aureus MRSA | <1 |
Escherichia coli | Not effective |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.
The proposed mechanism involves the inhibition of key enzymes responsible for DNA replication and repair, leading to increased apoptosis in cancerous cells. This mechanism is similar to that observed in other furan derivatives known for their anticancer effects .
Research Findings
A systematic review of literature reveals that derivatives of furan compounds often exhibit enhanced biological activity when modified. For instance, structural modifications can lead to improved potency against various cancer cell lines .
Summary of Research Findings
Recent studies have focused on synthesizing novel derivatives of furan compounds to enhance their biological activity. The following table summarizes key findings from various studies:
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDOIOPVHSICMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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